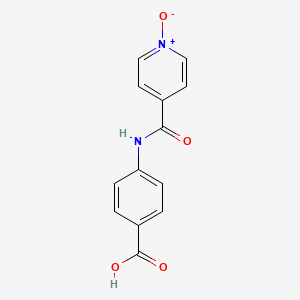

N-(4-Carboxyphenyl)isonicotinamide 1-oxide

Beschreibung

Eigenschaften

CAS-Nummer |

62833-96-9 |

|---|---|

Molekularformel |

C13H10N2O4 |

Molekulargewicht |

258.23 g/mol |

IUPAC-Name |

4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid |

InChI |

InChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |

InChI-Schlüssel |

MDBUUKNNYXYBSL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation of Isonicotinamide to Isonicotinamide 1-Oxide

Isonicotinamide, a pyridine derivative, undergoes oxidation at the pyridinic nitrogen to form the N-oxide. This step is typically mediated by peroxides or peracids under controlled conditions:

Representative Procedure :

-

Reagents : 30% hydrogen peroxide (H₂O₂), acetic acid (solvent)

-

Conditions : 60–70°C, 6–8 hours under reflux

-

Mechanism : Electrophilic addition of peroxide oxygen to the nitrogen lone pair, followed by proton transfer and stabilization of the N-oxide.

Post-reaction, the crude product is purified via recrystallization from ethanol-water mixtures, yielding isonicotinamide 1-oxide with >90% purity.

Coupling with 4-Carboxyphenylamine

The N-oxide intermediate is coupled with 4-carboxyphenylamine through amide bond formation. Activation of the carboxylic acid group is essential for this step:

Method A: Acyl Chloride Intermediate

-

Reagents : Thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic)

-

Procedure :

Method B: Carbodiimide-Mediated Coupling

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)

-

Procedure :

Industrial-Scale Production Considerations

Scalable synthesis requires optimization of stoichiometry, solvent recovery, and waste minimization. Key parameters include:

Catalytic Systems

The Hofmann degradation method, documented for related compounds, employs iodine or alkali metal iodides as catalysts. For instance, a molar ratio of 1:20–1:25 (catalyst:isonicotinamide) ensures efficient conversion while minimizing side reactions.

Temperature and pH Control

-

Low-Temperature Phase (0–5°C) : Prevents premature decomposition of intermediates during initial mixing.

-

High-Temperature Phase (70–80°C) : Accelerates amide bond formation and N-oxide stability.

-

pH Adjustment : Sequential acidification (pH 1–2 with HCl) and basification (pH 12–13 with NaOH/KOH) precipitates impurities and enhances product isolation.

Purification and Characterization

Recrystallization Techniques

Analytical Validation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) displays characteristic peaks: δ 8.5–8.7 ppm (pyridinic H), δ 10.2 ppm (amide NH), and δ 12.1 ppm (carboxylic acid OH).

-

Infrared Spectroscopy (IR) : Bands at 1670 cm⁻¹ (C=O stretch, amide), 1250 cm⁻¹ (N-O stretch), and 3200–2500 cm⁻¹ (broad O-H, carboxylic acid).

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Selection

-

Issue : DMF and DMSO complicate large-scale solvent recovery.

-

Solution : Substitute with biodegradable solvents like cyclopentyl methyl ether (CPME) where feasible.

Emerging Methodologies

Recent advances in microwave-assisted synthesis and flow chemistry offer promising alternatives:

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-Carboxyphenyl)isonicotinamid 1-oxid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen weiter oxidiert werden.

Reduktion: Sie kann zu ihrem entsprechenden Amin-Derivat reduziert werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung von Lösungsmitteln wie DMSO und DMF .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. Beispielsweise kann Oxidation zu Derivaten mit höherem Oxidationszustand führen, während Reduktion Amin-Derivate erzeugen würde. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Produkten führen, abhängig von den eingeführten Substituenten .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den N-(4-Carboxyphenyl)isonicotinamid 1-oxid seine Wirkung entfaltet, beinhaltet seine Fähigkeit, sich mit Metallionen zu koordinieren und stabile Komplexe zu bilden. Diese Komplexe können als Katalysatoren in verschiedenen chemischen Reaktionen wirken und Prozesse wie Oxidation und Reduktion erleichtern. Zu den molekularen Zielstrukturen gehören Metallionen, und die beteiligten Pfade sind typischerweise mit katalytischen Kreisläufen verbunden, an denen die Verbindung beteiligt ist.

Wirkmechanismus

The mechanism by which N-(4-Carboxyphenyl)isonicotinamide 1-oxide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes like oxidation and reduction. The molecular targets include metal ions, and the pathways involved are typically related to catalytic cycles in which the compound participates .

Vergleich Mit ähnlichen Verbindungen

(a) N-[(4-Aminophenyl)sulfonyl]isonicotinamide 1-oxide (CAS: 923163-95-5)

This analog replaces the carboxyphenyl group with a sulfonamide-functionalized phenyl group. The sulfonyl group introduces stronger electron-withdrawing effects, reducing the ligand’s basicity compared to the carboxylate counterpart. While both compounds retain the N-oxide moiety, the sulfonamide group may hinder metal coordination due to steric bulk, limiting its use in MOF synthesis .

(b) Isonicotinamide 1-oxide (CAS: 38557-82-3)

The parent compound lacks the carboxyphenyl substituent, resulting in simpler coordination behavior. It exhibits a lower molecular weight (138.12 g/mol vs. ~286.25 g/mol for N-(4-carboxyphenyl)isonicotinamide 1-oxide) and reduced solubility in polar solvents (e.g., water and DMSO) due to the absence of the hydrophilic carboxylic acid group .

Coordination Behavior in MOFs

(a) Lead MOFs

This compound forms a 3D MOF with Pb²⁺ ions, leveraging its carboxylate and N-oxide groups for dual coordination. In contrast, thiophene-2,5-dicarboxylic acid (H₂tdc) —a dicarboxylate ligand—generates MOFs with smaller pores (~5 Å) due to rigid thiophene spacers, highlighting the role of flexibility in this compound’s larger channel formation .

(b) Comparison with Pyridine-Dicarboxylic Acid Linkers

Ligands like 5-acetamidoisophthalic acid (L) and 2-amino-1,4-benzenedicarboxylic acid (2-NH₂-H₂BDC) prioritize carboxylate-metal bonding over N-oxide interactions. These ligands often produce denser frameworks due to fewer directional non-covalent interactions compared to this compound .

Physicochemical Properties

Biologische Aktivität

N-(4-Carboxyphenyl)isonicotinamide 1-oxide is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of approximately 246.23 g/mol. Its structure includes a carboxylic acid group attached to a phenyl ring, linked to an isonicotinamide moiety, with an N-oxide functional group enhancing its reactivity and biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Redox Reactions : The N-oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

- Interaction with Biomolecules : Preliminary studies suggest that this compound may interact with various proteins and enzymes, modulating their activity and potentially leading to therapeutic effects.

- Antimicrobial Properties : It has shown promising antimicrobial activity, indicating potential applications in treating infections.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Antitumor Properties : The compound has been investigated for its ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and modulation of metabolic pathways.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation by downregulating pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against common pathogens. Results showed significant inhibition of bacterial growth at concentrations as low as 10 µM.

-

Antitumor Activity :

- In vitro studies on cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 30 µM across different cell types.

-

Mechanistic Insights :

- Research utilizing molecular docking simulations indicated that the compound binds effectively to key enzymes involved in metabolic pathways associated with cancer progression, suggesting a targeted therapeutic approach.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-Carboxyphenyl)isonicotinamide 1-oxide | C₁₃H₁₀N₂O₄ | Similar structure; different carboxyl position |

| N-(2-Carboxyphenyl)isonicotinamide 1-oxide | C₁₃H₁₀N₂O₄ | Similar structure; different carboxyl position |

| Isonicotinamide | C₆H₆N₂O | Lacks carboxylic acid; simpler structure |

| 4-Pyridinecarboxamide N-oxide | C₆H₆N₂O₂ | Contains pyridine; different functional groups |

This table highlights how this compound stands out due to its specific combination of functional groups that enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-(4-Carboxyphenyl)isonicotinamide 1-oxide, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A representative route involves condensation of maleic anhydride with p-aminobenzoic acid under nitrogen atmosphere, followed by cyclization with acetic anhydride and chlorination using thionyl chloride. Key steps include recrystallization (e.g., from methanol:water mixtures) to achieve >85% yield and purity. Intermediate characterization via melting point analysis and IR spectroscopy ensures structural fidelity . For purity optimization, HPLC with UV detection or preparative TLC is recommended, as impurities from incomplete cyclization or residual solvents (e.g., DMF) are common challenges.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms aromatic proton environments and carboxyphenyl substitution patterns. Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 287.2). Infrared (IR) spectroscopy identifies key functional groups, such as the N-oxide (stretching at ~1250 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹). X-ray crystallography, though less common, resolves supramolecular interactions like hydrogen bonding networks, as seen in related N-oxide derivatives .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly in anti-inflammatory or redox pathways?

- Methodological Answer : The compound’s N-oxide group enhances redox activity, potentially generating reactive oxygen species (ROS) under physiological conditions. In vitro assays (e.g., NADPH oxidase inhibition studies) and ROS-sensitive fluorescent probes (e.g., DCFH-DA) can quantify oxidative stress modulation. Its anti-inflammatory potential is evaluated via cytokine suppression assays (e.g., TNF-α or IL-6 in LPS-stimulated macrophages). Structural analogs lacking the carboxyphenyl group show reduced activity, suggesting synergistic roles for hydrogen bonding (carboxylic acid) and π-π stacking (aromatic rings) in target binding .

Q. How does this compound interact with biomacromolecules like NADPH or DNA?

- Methodological Answer : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) quantify binding affinity to NADPH. Competitive inhibition assays using NADPH-dependent enzymes (e.g., glutathione reductase) reveal functional impacts. For DNA interaction studies, UV-Vis spectroscopy (hypochromicity in Soret band) and ethidium bromide displacement assays assess intercalation or groove-binding modes. Molecular docking simulations (AutoDock/Vina) model binding poses, with validation via mutagenesis or truncation studies of target proteins .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. Systematic structure-activity relationship (SAR) studies are critical:

- Synthetic diversification : Introduce substituents (e.g., halogens, methyl groups) at the 2-, 3-, or 4-positions of the phenyl ring.

- Assay standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and normalize results to positive controls (e.g., dexamethasone).

- Metabolic stability : Evaluate compound stability in microsomal assays (e.g., liver S9 fractions) to rule out false negatives from rapid degradation .

Q. How is this compound utilized in coordination chemistry or material science applications?

- Methodological Answer : The carboxyphenyl and N-oxide groups act as bifunctional ligands in coordination polymers. For example, reaction with transition metals (e.g., Zn²⁺ or Cu²⁺) under solvothermal conditions yields porous frameworks. Characterization via single-crystal XRD reveals coordination modes (e.g., µ₂-bridging), while BET surface area analysis evaluates porosity. Applications in catalysis (e.g., CO₂ reduction) or gas storage (H₂ or CH₄) are explored through substrate adsorption studies .

Analytical and Experimental Design Considerations

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : Low solubility in aqueous media (<1 mg/mL) and matrix interference (e.g., plasma proteins) complicate quantification. Reverse-phase HPLC with a C18 column and MS/MS detection (MRM mode) improves sensitivity. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Calibration curves using deuterated internal standards (e.g., D₄-isonicotinamide) correct for matrix effects .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Molecular dynamics (MD) simulations model ligand-receptor interactions (e.g., with NF-κB or COX-2). QSAR models trained on bioactivity datasets identify favorable substituent descriptors (e.g., Hammett σ values for electron-withdrawing groups). Virtual screening against target libraries (e.g., ZINC15) prioritizes synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.